

Protocol for the Chemical Synthesis of Jalapinolic Acid

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Compound of Interest

Compound Name: *Jalapinolic acid*

Cat. No.: *B1672778*

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Introduction

Jalapinolic acid, systematically known as (11*S*)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid found in the resins of various plants of the Convolvulaceae family. Its chiral nature and potential biological activities have garnered interest in the fields of medicinal chemistry and drug development. This document provides a detailed protocol for the stereoselective chemical synthesis of **Jalapinolic acid**, based on modern asymmetric methodologies. The synthesis employs an organocatalyzed asymmetric epoxidation followed by a regioselective epoxide ring-opening, ensuring the desired (*S*)-stereochemistry of the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesized **Jalapinolic acid** and its direct precursor.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Optical Rotation [α]D (c, solvent)
(S)-11-Hydroxyhexa-decanoic acid (Jalapinolic Acid)	C ₁₆ H ₃₂ O ₃	272.42	73%	63-66	+1.0 (c 1.0, CHCl ₃)
(S)-Methyl 11-hydroxyhexa-decanoate	C ₁₇ H ₃₄ O ₃	286.45	-	-	-

Experimental Protocols

The chemical synthesis of **Jalapinolic acid** is a multi-step process that begins with the preparation of a chiral epoxide, followed by its ring-opening and subsequent functional group manipulations.

Part 1: Synthesis of Chiral Epoxide (S)-methyl 9-(oxiran-2-yl)nonanoate

This initial phase focuses on creating the key chiral intermediate, an epoxide, with the desired stereochemistry. This is achieved through the asymmetric epoxidation of an unsaturated ester using an organocatalyst.

Materials:

- Methyl 10-undecenoate
- (1S,2S)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene)cobalt(II) (Jacobsen's catalyst)
- m-Chloroperoxybenzoic acid (m-CPBA)

- Dichloromethane (DCM), anhydrous
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve methyl 10-undecenoate (1.0 eq) in anhydrous dichloromethane.
- Add Jacobsen's catalyst (0.05 eq) to the solution and stir at room temperature.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture over 30 minutes.
- Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-methyl 9-(oxiran-2-yl)nonanoate.

Part 2: Synthesis of (S)-Methyl 11-hydroxyhexadecanoate

This step involves the regioselective ring-opening of the chiral epoxide with an organocuprate reagent to introduce the pentyl side chain.

Materials:

- (S)-methyl 9-(oxiran-2-yl)nonanoate
- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexanes
- Copper(I) iodide (CuI)
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride, saturated aqueous solution
- Diethyl ether

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran and cool to -78 °C.
- Add 1-pentyne (1.2 eq) to the cooled THF.
- Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to form lithium pentylacetylide.
- In a separate flask, prepare a suspension of copper(I) iodide (1.1 eq) in anhydrous THF at 0 °C.
- Transfer the lithium pentylacetylide solution to the CuI suspension and stir for 30 minutes to form the organocuprate reagent.
- Cool the organocuprate solution to -78 °C.

- Slowly add a solution of (S)-methyl 9-(oxiran-2-yl)nonanoate (1.0 eq) in anhydrous THF to the organocuprate solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain (S)-methyl 11-hydroxyhexadecanoate.

Part 3: Synthesis of (S)-11-Hydroxyhexadecanoic Acid (Jalapinolic Acid)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

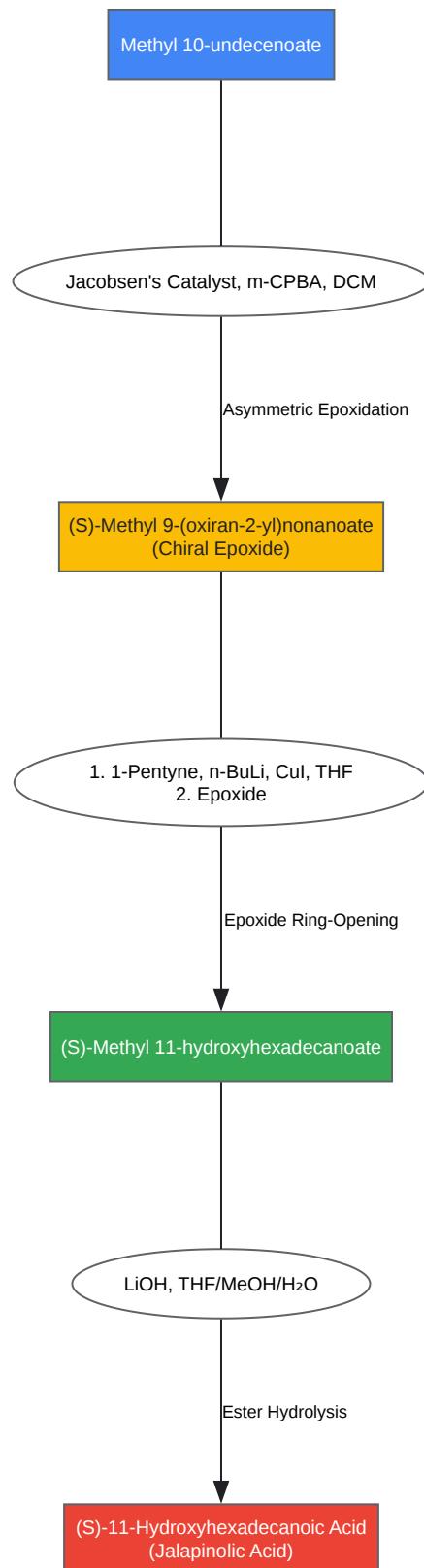
- (S)-Methyl 11-hydroxyhexadecanoate
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water
- Hydrochloric acid (HCl), 1 M

Procedure:

- Dissolve (S)-methyl 11-hydroxyhexadecanoate in a mixture of THF, methanol, and water.

- Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH 3-4 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the final product, (S)-11-hydroxyhexadecanoic acid.
- The product can be further purified by recrystallization from a suitable solvent system if necessary.

Mandatory Visualization

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